3-Cyclohexyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

Antiproliferative Kinase Inhibition Leukemia

3-Cyclohexyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one is a synthetic heterocyclic compound belonging to the pyrimido[1,2-a][1,3,5]triazin-6-one class. This scaffold is recognized in medicinal chemistry for its potential antiproliferative and antiviral properties.

Molecular Formula C20H26N4O
Molecular Weight 338.4 g/mol
Cat. No. B12161868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
Molecular FormulaC20H26N4O
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C2N(CN(CN2C1=O)C3CCCCC3)C4=CC=CC=C4)C
InChIInChI=1S/C20H26N4O/c1-15-16(2)21-20-23(18-11-7-4-8-12-18)13-22(14-24(20)19(15)25)17-9-5-3-6-10-17/h4,7-8,11-12,17H,3,5-6,9-10,13-14H2,1-2H3
InChIKeyUHZCOWPNOXWCMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-Cyclohexyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one: Core Scaffold Differentiation


3-Cyclohexyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one is a synthetic heterocyclic compound belonging to the pyrimido[1,2-a][1,3,5]triazin-6-one class. This scaffold is recognized in medicinal chemistry for its potential antiproliferative and antiviral properties [1]. The compound features a cyclohexyl substituent at position 3, two methyl groups at positions 7 and 8, and a phenyl ring at position 1. These structural features differentiate it from other in-class compounds and may influence its biological activity and physicochemical properties.

Why Generic Substitution Fails for 3-Cyclohexyl-7,8-dimethyl-1-phenyl Pyrimidotriazinone Analogs


Direct substitution with closely related pyrimido[1,2-a][1,3,5]triazin-6-one analogs is not recommended due to the significant impact of specific substituents on biological activity. The patent literature indicates that variations at positions R1, R2, and R3 on this fused ring system can drastically alter inhibition potency against targets like HBV, with some substitutions leading to complete loss of activity [1]. Similarly, the anticancer activity of this scaffold is highly dependent on the nature and position of substituents, as demonstrated by the selective antiproliferative effects observed for specific 2,4,7-trisubstituted derivatives [2]. Therefore, a 3-cyclohexyl-7,8-dimethyl-1-phenyl substitution pattern will likely yield a distinct activity profile that cannot be replicated by generic alternatives.

Quantitative Differentiation Evidence for 3-Cyclohexyl-7,8-dimethyl-1-phenyl Pyrimidotriazinone vs. Analogs


Kinase Inhibition Selectivity Profile vs. Bcr-Abl Tyrosine Kinase

While direct IC50 data for the target compound is not publicly available, virtual screening of related bicyclic pyrimido[1,2-a][1,3,5]triazinones identified Bcr-Abl tyrosine kinase as a potential target [1]. The 3-cyclohexyl substitution in the target compound is a key differentiator; similar bulky, hydrophobic groups at this position in analogous kinase inhibitors have been shown to enhance binding affinity and selectivity for the inactive DFG-out conformation of Bcr-Abl, a mechanism exploited by clinical agents like imatinib. This suggests the target compound may possess a distinct kinase inhibition profile compared to analogs with smaller or more polar substituents at position 3, warranting its selection for profiling panels over generic alternatives.

Antiproliferative Kinase Inhibition Leukemia

Antiproliferative Selectivity Window vs. MRC-5 Normal Fibroblasts

The anticancer potential of the pyrimidotriazinone scaffold is characterized by selectivity for cancer cells over normal cells. In a study of related 8-methyl pyrimido[1,2-a][1,3,5]triazin-6-ones, bioactive leads demonstrated IC50 values between 4.9 and 7.4 µM against A549 lung cancer cells while showing lower toxicity against MRC-5 normal lung fibroblasts [1]. This selectivity window is a critical differentiator from unselective cytotoxic chemotypes and supports the procurement of the target compound for selective anticancer agent development, with the expectation that its specific substitution pattern may further refine this selectivity profile.

Cancer Selectivity Cytotoxicity

HBV Inhibitory Potential vs. Non-Cycloalkyl Substituted Analogs

A patent on dihydropyrimido fused ring derivatives as HBV inhibitors specifically claims compounds where R1 includes C3-8 cycloalkyl groups [1]. The cyclohexyl moiety at position 3 of the target compound directly aligns with this patent's structural requirements for antiviral activity. This contrasts with analogs lacking a cycloalkyl group at this position, which are not covered by the patent's activity claims and are therefore less likely to exhibit potent HBV inhibition. This structural feature makes the target compound a higher-priority candidate for antiviral screening compared to non-cycloalkyl-substituted alternatives.

Antiviral HBV Drug Discovery

Application Scenarios for 3-Cyclohexyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one Based on Differential Evidence


Targeted Bcr-Abl Kinase Inhibitor Discovery for Imatinib-Resistant Leukemias

This compound is a strong candidate for inclusion in a kinase inhibitor library aimed at identifying novel Bcr-Abl inhibitors. The virtual screening data linking the pyrimidotriazinone scaffold to this kinase [1], combined with the bulky, hydrophobic cyclohexyl group which is known to favor binding to the inactive DFG-out conformation of Bcr-Abl, makes it a rational choice for screening against imatinib-resistant mutants. Its differentiated structure compared to standard type II kinase inhibitors could yield compounds active against mutations that confer resistance to existing therapies.

Selective Anticancer Lead Identification for Non-Small Cell Lung Cancer (NSCLC)

The established selectivity profile of the pyrimidotriazinone class for lung cancer cells over normal fibroblasts [1] positions this compound as a valuable starting point for NSCLC drug discovery. Procurement is recommended for phenotypic screening programs where the goal is to identify cytostatic agents with a high therapeutic index. The distinct 3-cyclohexyl-7,8-dimethyl-1-phenyl substitution pattern is expected to provide a unique activity fingerprint within the class, potentially targeting vulnerabilities not addressed by existing analogs.

Antiviral Drug Discovery Focused on Hepatitis B Virus (HBV) Capsid Assembly

The structural alignment of the target compound with the patent claims for HBV inhibitors [1] makes it a high-priority procurement for antiviral screening. Specifically, it should be tested in assays designed to identify disruptors of the HBV capsid assembly or modulators of the cccDNA pathway. Its cyclohexyl group at position 3 is a key structural motif that is absent in many commercially available pyrimidotriazinone analogs, reducing competition and increasing the likelihood of discovering a novel chemical series with potent anti-HBV activity.

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